molecular formula C10H11NO4 B1306129 Ethyl 2-methyl-3-nitrobenzoate CAS No. 59382-60-4

Ethyl 2-methyl-3-nitrobenzoate

Cat. No.: B1306129
CAS No.: 59382-60-4
M. Wt: 209.2 g/mol
InChI Key: XINYBVBBEWUEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-nitrobenzoate (CAS 59382-60-4) is an aromatic ester derivative characterized by a benzoate backbone substituted with a methyl group at the 2-position and a nitro group at the 3-position, esterified with ethanol. It is synthesized via esterification of 2-methyl-3-nitrobenzoic acid using ethanol under acidic or base-catalyzed conditions . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of indoles, isocoumarins, and other heterocyclic frameworks . Its structural features—the electron-withdrawing nitro group and the sterically accessible ester moiety—make it reactive in metal-catalyzed C–H functionalization and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-nitrobenzoate can be synthesized through a nitration reaction of ethyl 2-methylbenzoate. The nitration process involves the reaction of ethyl 2-methylbenzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C). The reaction mixture is stirred and then poured onto ice to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Reduction: Ethyl 2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

Ethyl 2-methyl-3-nitrobenzoate is primarily utilized in the synthesis of various chemical compounds. Some notable applications include:

  • Synthesis of Pharmaceuticals :
    • It serves as an intermediate in the production of several pharmaceutical compounds. For instance, it can be used to synthesize Lenalidomide, a drug used for treating multiple myeloma and certain blood disorders, through a multi-step reaction involving bromination and subsequent coupling reactions with piperidine derivatives .
  • Preparation of Other Organic Compounds :
    • The compound can be employed in the synthesis of various nitro-substituted aromatic compounds, which are essential in developing agrochemicals and dyes. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures .

Case Study 1: Synthesis of Lenalidomide

A detailed process for synthesizing Lenalidomide involves the reaction of this compound with specific amines under controlled conditions. The steps include:

  • Bromination of this compound using brominating agents.
  • Coupling with piperidine derivatives in solvents like N,N-dimethylformamide (DMF) to yield the desired pharmaceutical product .

Case Study 2: Nitro Compound Synthesis

This compound has been utilized to synthesize various nitro compounds through its reaction with different electrophiles. For example, when reacted with aromatic aldehydes in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), it produces substituted nitrostyrene benzoic acids, which are crucial intermediates in organic synthesis .

Data Table: Comparison of Synthesis Methods

CompoundStarting MaterialReaction TypeYield (%)References
LenalidomideThis compoundCoupling with piperidine51
Substituted Nitro CompoundsThis compoundElectrophilic substitutionVaries

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1)

  • Structural Difference : Replaces the ethyl ester group with a methyl ester.
  • Synthesis: Prepared similarly via esterification of 2-methyl-3-nitrobenzoic acid with methanol .
  • Reactivity : The methyl ester undergoes hydrolysis to 2-methyl-3-nitrobenzoic acid more readily under basic conditions compared to ethyl esters, owing to its smaller alkyl group .
  • Applications : Used as a precursor in palladium-catalyzed reductive N-heteroannulation to synthesize indoles .

Ethyl 3-nitrobenzoate (CAS 610-34-8)

  • Structural Difference : Lacks the methyl substituent at the 2-position.
  • Reactivity : The absence of the methyl group simplifies regioselectivity in electrophilic substitution reactions. For example, nitration or halogenation would occur at the 4-position (para to nitro), whereas the methyl group in this compound directs substituents to the 5-position .
  • Applications : Primarily used in spectroscopic studies (e.g., IR and NMR) as a reference compound .

Methyl 2-bromomethyl-3-nitrobenzoate (CAS 98475-07-1)

  • Structural Difference : Features a bromomethyl group instead of methyl at the 2-position.
  • Reactivity : The bromine atom enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) to introduce diverse substituents .
  • Applications : Intermediate in synthesizing indole derivatives via palladium-catalyzed pathways .

Ethyl 2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1)

  • Structural Difference: Incorporates a biphenyl-cyanomethylamino substituent at the 2-position.
  • Applications : Used in advanced organic synthesis and material science due to its bulky, electron-deficient biphenyl moiety, which enhances π-stacking interactions in supramolecular systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications
This compound 59382-60-4 C₁₀H₁₁NO₄ Not reported Indole synthesis, cyclization reactions
Mthis compound 59382-59-1 C₉H₉NO₄ 39–40 Palladium-catalyzed N-heteroannulation
Ethyl 3-nitrobenzoate 610-34-8 C₉H₉NO₄ 45–47 Spectroscopic reference
Methyl 2-bromomethyl-3-nitrobenzoate 98475-07-1 C₉H₈BrNO₄ Not reported Precursor for functionalized indoles

Key Research Findings

  • Reactivity Trends : Ethyl esters generally exhibit higher thermal stability and slower hydrolysis rates compared to methyl esters due to increased steric bulk .
  • Substituent Effects : The methyl group at the 2-position in this compound enhances regioselectivity in cyclization reactions, as seen in its use to synthesize 5-nitroisocoumarins via Castro–Stephens coupling .
  • Synthetic Utility : The nitro group facilitates reduction to amines, enabling downstream functionalization, while the ester group allows for transesterification or hydrolysis to carboxylic acids .

Biological Activity

Ethyl 2-methyl-3-nitrobenzoate (C10H11NO4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate backbone with a nitro group at the meta position and an ethyl ester functional group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo bioreduction within biological systems. This process can generate reactive intermediates that potentially interact with cellular components such as proteins and nucleic acids, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular function.
  • Oxidative Stress Induction : The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, suggesting that this compound may also exhibit such activities against various pathogens.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds. Below are key findings from recent research:

  • Antimicrobial Properties :
    • A study demonstrated that derivatives of nitrobenzoates exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in a series of compounds tested for their Minimum Inhibitory Concentration (MIC) values against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
  • Anticancer Activity :
    • Research has indicated that certain nitro-substituted benzoates can induce apoptosis in cancer cells through oxidative stress mechanisms. This compound was evaluated for its cytotoxic effects on different cancer cell lines, revealing significant inhibitory effects on cell proliferation .
  • Enzyme Inhibition :
    • In vitro studies have shown that this compound can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical targets for antibiotic development.

Case Study 1: Antibacterial Activity

In a recent study published in Nature Communications, researchers synthesized a series of nitrobenzoate derivatives, including this compound. The compounds were tested against multi-drug resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC value of 8 µg/mL against S. aureus, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Effects

Another study focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through ROS generation and mitochondrial dysfunction, leading to cell cycle arrest at the G1 phase. This suggests its potential use as a therapeutic agent in cancer treatment .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-methyl-3-nitrobenzoic acid and ethanol.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (concentrated), reflux2-methyl-3-nitrobenzoic acid + ethanol85–90%
Basic hydrolysisNaOH (aqueous), refluxSodium 2-methyl-3-nitrobenzoate + ethanol75–80%

Mechanism :

  • Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate salt.

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or acidic conditions.

Conditions Reagents Products Yield Reference
Catalytic hydrogenationH₂/Pd-C, ethanolEthyl 2-methyl-3-aminobenzoate70–75%
Acidic reductionFe/HCl, H₂OEthyl 2-methyl-3-aminobenzoate60–65%

Mechanism :

  • Catalytic hydrogenation proceeds via sequential electron transfer and protonation, converting the nitro group (–NO₂) to an amine (–NH₂) .

Substitution Reactions

The nitro group’s electron-withdrawing effect directs electrophilic substitution to the meta position relative to itself.

Nitration

Further nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), predominantly yielding 2-methyl-3,5-dinitrobenzoate derivatives.

Conditions Reagents Products Yield Reference
Mixed acid nitrationHNO₃/H₂SO₄, 0–5°CEthyl 2-methyl-3,5-dinitrobenzoate50–55%

Mechanism :

  • Nitronium ion (NO₂⁺) attacks the aromatic ring at the meta position to the nitro group, stabilized by resonance .

Oxidation Reactions

Oxidation targets the methyl or ester group, though the nitro group typically remains intact.

Conditions Reagents Products Yield Reference
Side-chain oxidationKMnO₄, H₂O, heat2-carboxy-3-nitrobenzoic acid40–45%

Mechanism :

  • Potassium permanganate oxidizes the methyl group to a carboxylic acid via radical intermediates.

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution under harsh conditions.

Conditions Reagents Products Yield Reference
AminationNH₃, Cu catalyst, 200°CEthyl 2-methyl-3-amino-5-nitrobenzoate30–35%

Mechanism :

  • Ammonia substitutes a hydrogen atom at the position para to the nitro group, facilitated by copper catalysis .

Ester Functional Group Modifications

The ester can undergo transesterification or alcoholysis.

Conditions Reagents Products Yield Reference
TransesterificationMeOH, H₂SO₄Mthis compound65–70%

Q & A

Basic Research Questions

Q. How can the purity of Ethyl 2-methyl-3-nitrobenzoate be validated experimentally?

  • Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, high-performance liquid chromatography (HPLC) with UV-Vis detection, or melting point determination. For GC, ensure calibration with a certified reference standard and monitor retention times. In HPLC, optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm absence of solvent or synthetic byproducts .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

  • Methodological Answer:

  • FT-IR: Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, nitro group asymmetric stretch ~1530 cm⁻¹). Compare with computational vibrational spectra (DFT) to validate assignments .
  • NMR: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methyl group at C2 will show upfield shifts (δ ~2.5 ppm in ¹H NMR), while the nitro group at C3 deshields adjacent protons .
  • Single-crystal X-ray diffraction (SCXRD): Resolve the crystal structure using SHELXL for refinement. Employ ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

  • Methodological Answer: Perform graph set analysis (G. R. Desiraju’s formalism) on SCXRD data to classify hydrogen bonds (e.g., D, C, or R motifs). Use software like Mercury (CCDC) to quantify bond distances/angles. For example, nitro groups may act as hydrogen bond acceptors, forming C(6) chains or R₂²(8) rings with adjacent molecules. Compare with Etter’s rules to predict packing motifs .

Q. What computational methods are effective for studying the electronic properties of this compound?

  • Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS. Analyze radial distribution functions to assess solvent interactions with nitro and ester groups .

Q. How can discrepancies in crystallographic data for nitroaromatic esters be resolved?

  • Methodological Answer: Cross-validate unit cell parameters (e.g., using CIF files from multiple datasets) and check for twinning or disorder via PLATON. Refine models with SHELXL using restraints for anisotropic displacement parameters. Compare hydrogen bonding motifs with analogous structures (e.g., methyl 2-hydroxy-3-nitrobenzoate) to identify systematic errors .

Q. What experimental strategies mitigate thermal degradation during DSC analysis of this compound?

  • Methodological Answer: Use a hermetically sealed aluminum pan with nitrogen purge (20 mL/min) to minimize oxidative decomposition. Employ modulated DSC (MDSC) to separate reversible (glass transitions) and non-reversible (degradation) events. Calibrate with indium standards and validate enthalpy changes against literature data for nitrobenzoates .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and X-ray data for nitro-substituted benzoates?

  • Methodological Answer: NMR detects dynamic solution-state conformers, while SCXRD captures static solid-state configurations. For discrepancies in substituent orientation (e.g., nitro group planarity), perform variable-temperature NMR to assess rotational barriers. Compare with DFT-optimized geometries to reconcile differences .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer: Apply Design of Experiments (DoE) methodologies, such as factorial design, to isolate critical variables (e.g., reaction temperature, catalyst loading). Use ANOVA to quantify significance and response surface modeling (RSM) to optimize conditions. Report confidence intervals (95%) for reproducibility .

Properties

IUPAC Name

ethyl 2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINYBVBBEWUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388102
Record name ethyl 2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59382-60-4
Record name Ethyl 2-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59382-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate

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